5-Bromo-1-methoxymethoxy naphthalene
Description
5-Bromo-1-methoxymethoxy naphthalene is a brominated naphthalene derivative featuring a methoxymethoxy (-OCH2OCH3) substituent at position 1 and a bromine atom at position 4. The methoxymethoxy group enhances solubility in polar solvents compared to simple methoxy groups, while the bromine atom serves as a reactive site for further functionalization, such as cross-coupling reactions .
For example, N-bromosuccinimide (NBS) with a radical initiator like AIBN in CCl4 is a common strategy for regioselective bromination of naphthalene derivatives (e.g., synthesis of compound 13 in ). Such methods likely apply to the preparation of 5-Bromo-1-methoxymethoxy naphthalene, with the methoxymethoxy group directing bromination to position 5 .
Properties
Molecular Formula |
C12H11BrO2 |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
1-bromo-5-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-8-15-12-7-3-4-9-10(12)5-2-6-11(9)13/h2-7H,8H2,1H3 |
InChI Key |
BUAUOEAAKZEIJK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC2=C1C=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Bromo-4-methoxynaphthalene
- Structure : Bromine at position 1, methoxy (-OCH3) at position 3.
- Synthesis : Prepared via direct bromination or substitution reactions.
- Physical Properties :
- Key Differences :
- The methoxy group at position 4 creates distinct electronic effects compared to the methoxymethoxy group at position 1, altering reactivity in electrophilic substitutions.
- Simpler structure with lower solubility in polar solvents due to the absence of the methoxymethoxy ether.
1-Bromo-2-methoxynaphthalene
- Structure : Bromine at position 1, methoxy at position 2.
- Synthesis : Achieved via HBr-mediated bromination of 2-methoxynaphthalene in DMSO at 40°C (91% yield) .
- Physical Properties :
- Compared to the target compound, the absence of a methoxymethoxy group results in lower solubility and different crystal packing behavior.
3-Allyl-2-bromo-1,4,5-trimethoxynaphthalene (Compound 104)
- Structure : Bromine at position 2, three methoxy groups at positions 1, 4, and 5, and an allyl group at position 3.
- Synthesis: Derived from a naphthoquinone precursor via Na2S2O4 reduction and methylation with Me2SO4 (75% yield) .
- Physical Properties :
- Key Differences: Multiple electron-donating methoxy groups enhance electron density, contrasting with the electron-withdrawing bromine in the target compound.
Comparative Analysis of Properties
Substituent Effects on Reactivity and Stability
- Electronic Effects :
- Methoxymethoxy and methoxy groups are electron-donating, activating the naphthalene ring for electrophilic substitutions. However, bromine’s electron-withdrawing nature deactivates specific positions.
- In 5-Bromo-1-methoxymethoxy naphthalene, the methoxymethoxy group at position 1 directs bromination to position 5 due to steric and electronic factors .
- Thermal Stability: Fluorinated naphthalene diimides () show that electron-withdrawing groups (e.g., -CF3) enhance thermal stability. While bromine is less electron-withdrawing than -CF3, it may still improve stability compared to non-halogenated analogs .
Solubility and Crystallinity
- The methoxymethoxy group in the target compound likely improves solubility in solvents like THF or DMSO compared to methoxy derivatives (e.g., 1-Bromo-4-methoxynaphthalene).
- Fluorinated NDIs () demonstrate that longer fluorinated side chains enhance crystallinity.
Data Table: Key Properties of Compared Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-bromo-1-methoxymethoxy naphthalene, and how can purity be validated?
- Methodological Answer : Synthesis typically involves electrophilic substitution or cross-coupling reactions. For example, bromination of 1-methoxymethoxy naphthalene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) can yield the product. Purity validation requires gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) to confirm structural integrity and absence of side products .
Q. What safety protocols should be followed when handling 5-bromo-1-methoxymethoxy naphthalene in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Storage should be in airtight containers at low temperatures (-20°C) to prevent degradation. Safety Data Sheets (SDS) for structurally similar brominated naphthalenes emphasize avoiding inhalation and skin contact, with emergency protocols for spills involving neutralization and proper disposal .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : UV-Vis spectroscopy can identify aromatic π→π* transitions, while NMR (¹H and ¹³C) resolves substituent positions. Electron ionization mass spectrometry (EI-MS) provides molecular weight confirmation, and IR spectroscopy detects functional groups like methoxymethoxy (C-O-C stretching at ~1100 cm⁻¹). NIST databases for analogous naphthalene derivatives offer reference spectra .
Advanced Research Questions
Q. How can conflicting toxicological data on brominated naphthalenes be resolved in experimental studies?
- Methodological Answer : Apply risk-of-bias frameworks (e.g., ATSDR’s tiered system) to evaluate study design. Key criteria include randomization of exposure doses, blinding of personnel, and completeness of outcome data. For example, Table C-5/C-6 in provides a checklist to assess selection, performance, and detection biases. Meta-analyses should prioritize studies with "probably low risk of bias" ratings .
Q. What experimental models are suitable for studying the environmental fate of 5-bromo-1-methoxymethoxy naphthalene?
- Methodological Answer : Use gas-phase emission chambers (as in ) to quantify volatilization rates at varying temperatures. Biodegradation studies can employ soil microcosms with LC-MS/MS to track metabolite formation (e.g., hydroxylated or demethylated derivatives). Environmental monitoring data from air/water/sediment matrices should follow EPA Method 8270 for polycyclic aromatic hydrocarbons (PAHs) .
Q. How does metabolic activation of brominated naphthalenes contribute to toxicity mechanisms?
- Methodological Answer : Cytochrome P450 (CYP450) enzymes, particularly CYP1A1/2, oxidize naphthalenes to reactive epoxides (e.g., 1,2-naphthalene oxide), which bind to cellular macromolecules. In vitro assays using hepatic microsomes from rodents or human cell lines (e.g., HepG2) can quantify metabolic rates. highlights 1,4-naphthoquinone as a redox-cycling toxin inducing oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
